

Topic: Solubility and Stability of 4-Fluoro-5-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-5-methoxy-2-nitrobenzoic acid

Cat. No.: B1443468

[Get Quote](#)

Abstract

4-Fluoro-5-methoxy-2-nitrobenzoic acid (CAS No: 864293-50-5[1]) is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] Its utility in multi-step synthetic pathways is critically dependent on its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse processing and storage conditions. This guide provides a comprehensive framework for characterizing the solubility and stability of this molecule. It combines theoretical principles with field-proven experimental protocols, enabling researchers to generate the robust data required for process development, formulation, and regulatory compliance. The methodologies described herein are grounded in international guidelines and are designed to establish a thorough understanding of the molecule's intrinsic properties.

Physicochemical Characterization

A foundational understanding of a molecule's properties begins with its basic physicochemical data. This information provides the initial context for predicting its behavior.

Table 1: Physicochemical Properties of **4-Fluoro-5-methoxy-2-nitrobenzoic acid**

Property	Value	Source
CAS Number	864293-50-5	[1]
Molecular Formula	C ₈ H ₆ FNO ₅	[1]
Molecular Weight	215.14 g/mol	[1] [2]
Physical Form	White to Pale-yellow Solid	
IUPAC Name	4-fluoro-5-methoxy-2-nitrobenzoic acid	

| InChI Key | MGLFJUZFMICSSW-UHFFFAOYSA-N |[\[1\]](#) |

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter influencing everything from reaction kinetics in synthesis to bioavailability in drug products.[\[3\]](#) The solubility of **4-Fluoro-5-methoxy-2-nitrobenzoic acid** is governed by the interplay of its functional groups.

Theoretical Considerations: The Impact of Molecular Structure

The molecule's structure contains several functional groups that dictate its solubility characteristics:

- Carboxylic Acid Group (-COOH): This polar, acidic group can act as a hydrogen bond donor and acceptor. Its most significant contribution is pH-dependent solubility in aqueous media. In alkaline solutions (pH > pKa), the group deprotonates to form a highly polar carboxylate salt (COO⁻), which dramatically increases water solubility.[\[4\]](#) Conversely, in acidic solutions (pH < pKa), it remains in its less soluble, protonated form.[\[4\]](#)[\[5\]](#)
- Aromatic Ring: The benzene ring is non-polar and hydrophobic, which tends to decrease water solubility.[\[6\]](#)

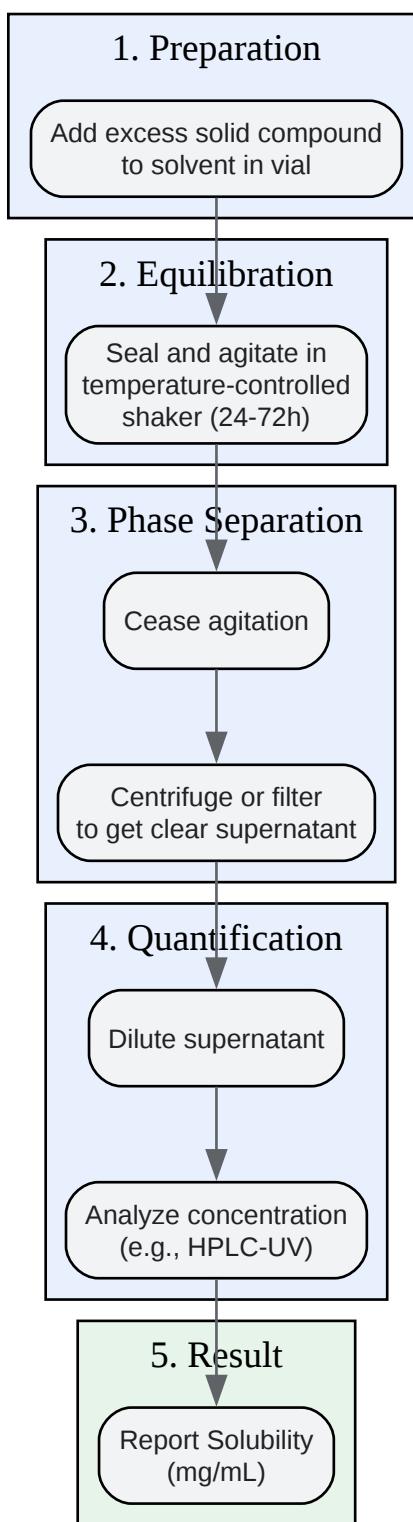
- Nitro Group (-NO₂): As a strong electron-withdrawing group, it increases the acidity of the carboxylic acid (lowering its pKa) and contributes to the molecule's overall polarity.[7]
- Fluorine (-F) and Methoxy (-OCH₃) Groups: These substituents modulate the electronic properties and polarity of the ring, subtly influencing solubility.

Based on these features, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of **4-Fluoro-5-methoxy-2-nitrobenzoic acid**

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Aqueous (Acidic)	0.1 M HCl (pH ~1)	Low	The carboxylic acid is fully protonated and non-ionized, dominated by the hydrophobic aromatic ring. [4]
Aqueous (Neutral)	Purified Water (pH ~7)	Low to Moderate	Dependent on the pKa. If pKa is < 7, partial ionization will slightly increase solubility.
Aqueous (Basic)	0.1 M NaOH (pH ~13)	High	The carboxylic acid is deprotonated to its carboxylate salt form, which is highly polar and water-soluble. [4]
Polar Aprotic	DMSO, DMF	High	These solvents are excellent hydrogen bond acceptors and can effectively solvate the entire molecule.
Polar Protic	Methanol, Ethanol	Moderate to High	The molecule can hydrogen bond with the solvent, but the non-polar ring may limit miscibility compared to DMSO.

| Non-Polar | Hexane, Toluene | Very Low | The "like dissolves like" principle suggests poor solubility due to the molecule's high polarity.[\[6\]](#) |


Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a solute in a saturated solution at equilibrium.[\[8\]](#)[\[9\]](#)

Causality in Protocol Design: This method is designed to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and relevant solubility value for stable formulation development.[\[10\]](#)

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **4-Fluoro-5-methoxy-2-nitrobenzoic acid** to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH buffers, organic solvents). The excess solid is critical to ensure saturation is achieved and maintained.
- Equilibration: Seal the vials tightly and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours). The extended agitation ensures the dissolution process reaches equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand, letting the excess solid settle. Separate the saturated supernatant from the solid residue via centrifugation or filtration.
 - Critical Insight: Filtration may lead to underestimation of solubility if the compound adsorbs to the filter material. Centrifugation is often preferred but must be sufficient to pellet all suspended particles.[\[10\]](#)
- Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Data Reporting: Express solubility in units of mg/mL or µg/mL.

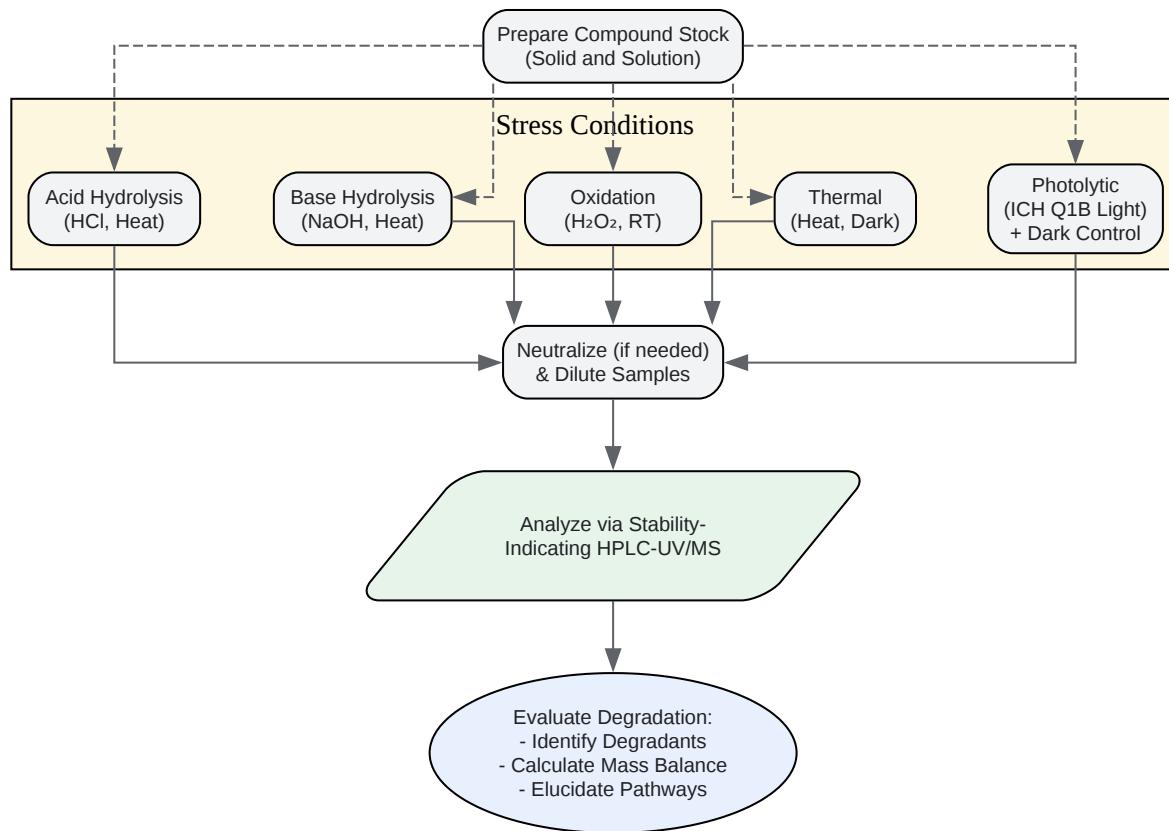
[Click to download full resolution via product page](#)

Caption: Thermodynamic Solubility Determination Workflow.

Stability Profile: A Regulatory and Scientific Necessity

Stability testing provides evidence of how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[\[11\]](#)[\[12\]](#) This process is essential for determining re-test periods, storage conditions, and understanding potential degradation pathways.[\[13\]](#)[\[14\]](#)

Forced Degradation (Stress Testing)


Forced degradation studies are the cornerstone of stability assessment.[\[15\]](#) They are designed to intentionally degrade the compound under conditions more severe than accelerated testing to rapidly identify likely degradation products and establish degradation pathways.[\[14\]](#)[\[16\]](#) This information is crucial for developing and validating a "stability-indicating" analytical method—a method proven to separate the intact compound from all its potential degradation products.[\[12\]](#)

Causality in Protocol Design: The choice of stressors is not arbitrary; it is designed to mimic the potential chemical reactions the molecule could undergo. Hydrolysis, oxidation, thermolysis, and photolysis represent the most common degradation routes for organic molecules.[\[15\]](#)

Step-by-Step Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of **4-Fluoro-5-methoxy-2-nitrobenzoic acid** in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
- **Application of Stress Conditions:** Aliquot the stock solution into separate reaction vessels for each stress condition. A parallel sample of the solid-state compound should also be stressed for thermal and photolytic studies.
 - **Acid Hydrolysis:** Add 0.1 M HCl. Heat at 60-80°C for a set time (e.g., 24 hours).
 - **Base Hydrolysis:** Add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a set time. Basic conditions are often more degradative for esters and amides, but must be evaluated for all compounds.
 - **Oxidation:** Add 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a set time.

- Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80-105°C) in the dark. Nitroaromatic compounds can be thermally labile.[17][18]
- Photostability: Expose the solid compound and a solution to a light source conforming to ICH Q1B guidelines (overall illumination \geq 1.2 million lux hours, near UV energy \geq 200 watt hours/m²).[19][20] A dark control sample, wrapped in aluminum foil, must be stored alongside to differentiate between thermal and light-induced degradation.[20]
- Sample Quenching and Analysis: After the exposure period, neutralize acidic and basic samples. Dilute all samples to a target concentration and analyze them using a validated, stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize degradants.
- Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve 5-20% degradation. If no degradation is seen, the conditions should be made more severe. If the compound is completely degraded, the conditions should be milder.

[Click to download full resolution via product page](#)

Caption: General Workflow for a Forced Degradation Study.

Formal Stability Studies (ICH Guidelines)

Once the intrinsic stability is understood, formal studies are conducted on batches of the compound in its proposed container closure system to establish a re-test period.[21][22]

Causality in Protocol Design: These studies use internationally harmonized storage conditions that simulate climatic zones around the world, ensuring the compound's quality is maintained from manufacturing to end-use.[11] Accelerated conditions are used to predict the long-term stability profile more quickly.[23]

Table 3: Standard ICH Conditions for Formal Stability Testing of an Active Substance

Study Type	Storage Condition	Minimum Duration	Testing Frequency
Long-term	25°C ± 2°C / 60%	12 months	Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
	RH ± 5% RH or		
	30°C ± 2°C / 65%		
	RH ± 5% RH		
Intermediate*	30°C ± 2°C / 65% RH ± 5% RH	6 months	0, 3, 6 months.
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months	0, 3, 6 months.

Intermediate testing is required if a "significant change" occurs during accelerated testing. A significant change for an active substance is defined as a failure to meet its specification.[11]

Conclusion

A thorough characterization of the solubility and stability of **4-Fluoro-5-methoxy-2-nitrobenzoic acid** is fundamental to its successful application in research and development. The theoretical predictions outlined in this guide provide a logical starting point, but they must be confirmed through rigorous experimental work. The shake-flask method offers a definitive measure of thermodynamic solubility, while a systematic forced degradation study is the most effective way to understand the molecule's intrinsic stability and potential degradation pathways. By following these established protocols, researchers can generate the high-quality, reliable data necessary to de-risk development, optimize manufacturing processes, design stable formulations, and meet global regulatory expectations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-5-methoxy-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 3. rheolution.com [rheolution.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. fdaghana.gov.gh [fdaghana.gov.gh]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. acdlabs.com [acdlabs.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. benchchem.com [benchchem.com]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. database.ich.org [database.ich.org]
- 20. q1scientific.com [q1scientific.com]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 22. pharmacyboard.gov.sl [pharmacyboard.gov.sl]
- 23. edaegypt.gov.eg [edaegypt.gov.eg]
- To cite this document: BenchChem. [Topic: Solubility and Stability of 4-Fluoro-5-methoxy-2-nitrobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1443468#solubility-and-stability-of-4-fluoro-5-methoxy-2-nitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com